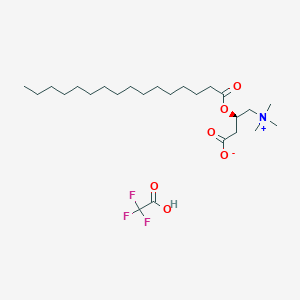
L-Palmitoylcarnitine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .
Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:
Oxidation: Involved in the β-oxidation pathway within mitochondria.
Hydrolysis: Can be hydrolyzed to release palmitic acid and L-carnitine.
Esterification: Formation of L-Palmitoylcarnitine from palmitoyl-CoA and L-carnitine.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and specific enzymes within the mitochondrial matrix.
Hydrolysis: Typically occurs in aqueous solutions with the presence of esterases.
Esterification: Catalyzed by carnitine O-palmitoyltransferase under physiological conditions.
Major Products Formed:
Oxidation: Produces acetyl-CoA, NADH, and FADH2.
Hydrolysis: Yields palmitic acid and L-carnitine.
Esterification: Results in the formation of L-Palmitoylcarnitine.
Wissenschaftliche Forschungsanwendungen
L-Palmitoylcarnitine (TFA) has a wide range of scientific research applications:
Wirkmechanismus
L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .
Vergleich Mit ähnlichen Verbindungen
L-Carnitine: A precursor to L-Palmitoylcarnitine, involved in fatty acid transport and metabolism.
Palmitoyl-CoA: An intermediate in the synthesis of L-Palmitoylcarnitine, crucial for fatty acid metabolism.
Acetylcarnitine: Another acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .
Eigenschaften
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWCHUHDXGAHQ-ZMBIFBSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














